molecular formula C8H9Cl2NO B3351683 (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol CAS No. 390406-08-3

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

Cat. No.: B3351683
CAS No.: 390406-08-3
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms. This compound is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 3,4-dichlorophenylacetone using a chiral reducing agent to obtain the desired chiral alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method ensures high yield and enantiomeric purity. The process typically employs a chiral catalyst and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorophenylacetone or 3,4-dichlorophenylacetaldehyde.

    Reduction: Formation of 3,4-dichlorophenylethylamine.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may act on specific receptors or enzymes, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-amino-1-(3,4-dichlorophenyl)ethanol: A racemic mixture of the compound.

    2-amino-1-(3,4-dichlorophenyl)propan-1-ol: A structurally similar compound with an additional methyl group.

Uniqueness

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

(1S)-2-amino-1-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLYIMFOUYGL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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